Product packaging for L-156602(Cat. No.:CAS No. 125528-51-5)

L-156602

Cat. No.: B1140513
CAS No.: 125528-51-5
M. Wt: 840.5
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Isolation from Microbial Sources

L-156602 was discovered and isolated from a strain of Streptomyces by researchers at Merck USA, with its properties first reported in 1991. bioaustralis.comnih.gov Streptomyces species are well-known as prolific producers of a diverse array of natural products, including numerous antibiotics and other bioactive compounds. nih.govhelmholtz-hips.deresearchgate.net The isolation of this compound from this microbial source highlights the continued importance of microorganisms as a source for novel chemical structures with potential biological activities. The specific strain from which this compound was isolated is identified as Streptomyces sp. MA6348. nih.gov

Classification within the Cyclic Depsipeptide Antibiotic Class

This compound is classified as a cyclic depsipeptide. caymanchem.combiomol.com Depsipeptides are peptides that contain one or more ester linkages in addition to amide linkages. Cyclic depsipeptides, as the name suggests, have a cyclic structure. This compound is specifically a cyclic hexadepsipeptide, indicating its cyclic structure is composed of six amino or hydroxy acid residues linked by both amide and ester bonds. nih.govcaymanchem.com It is also noted as belonging to the aurantimycin class. bioaustralis.com This classification places this compound among a group of compounds known for their antibiotic properties, particularly against Gram-positive bacteria. bioaustralis.comcaymanchem.combiomol.com

Historical Context of Initial Research Investigations

Initial research investigations into this compound, following its discovery in the early 1990s, focused on its structural characterization and its observed biological activities. The fermentation, isolation, and structure determination of this compound were reported in 1991. nih.gov Early studies identified this compound as a competitive binding inhibitor of the inflammatory peptide C5a to cell surface receptors on macrophages. bioaustralis.com This antagonistic activity against the C5a receptor was a significant finding. caymanchem.combiomol.com Further research explored its effects in experimental models of inflammation, demonstrating anti-inflammatory activity. caymanchem.combiomol.com For instance, studies investigated its effects on concanavalin (B7782731) A and zymosan-induced footpad edema in mice, as well as its impact on contact sensitivity response. bioaustralis.com These early investigations established this compound as a compound with both antibiotic activity against Gram-positive bacteria and antagonistic activity against the C5a receptor, suggesting potential avenues for further study in areas related to infectious diseases and inflammation. bioaustralis.comcaymanchem.combiomol.com

Properties

CAS No.

125528-51-5

Molecular Formula

C38H64N8O13

Molecular Weight

840.5

Appearance

White solid off white light tan

Origin of Product

United States

Mechanistic Investigations of L 156602 at the Molecular and Cellular Levels

Primary Receptor Antagonism and Binding Characteristics

The primary mechanism of action identified for L-156602 involves the antagonism of the C5a receptor, a key player in inflammatory responses. caymanchem.comtandfonline.commedchemexpress.com

Characterization as a C5a Receptor Antagonist

This compound functions as an antagonist of the complement component 5a (C5a) receptor. caymanchem.comtandfonline.commedchemexpress.com This characterization is supported by studies demonstrating its ability to inhibit C5a binding to its receptor. caymanchem.comglpbio.com The compound was initially identified as an immunosuppressant with preferential effects on delayed-type hypersensitivity (DTH), a process later shown to involve C5a. tandfonline.comnih.gov Research indicates that this compound suppresses the efferent phase of DTH responses. tandfonline.commedchemexpress.comnih.gov

Competitive Binding Inhibition to C5a Receptors on Macrophage Membranes

This compound has been foremost discovered as a competitive binding inhibitor of the inflammatory peptide C5a to cell surface receptors on macrophages. bioaustralis.commagicscientifc.com In radioligand binding assays using neutrophil membranes, this compound demonstrated an IC₅₀ of 1.7 µg/L for inhibiting C5a receptor binding. caymanchem.comglpbio.combiomol.com This competitive inhibition signifies that this compound directly competes with C5a for binding sites on the receptor, thereby preventing C5a from exerting its biological effects.

Here is a table summarizing the binding inhibition data:

Assay TypeCell TypeIC₅₀ (µg/L)Reference
Radioligand binding assayNeutrophil membranes1.7 caymanchem.comglpbio.combiomol.com
Competitive binding inhibitionMacrophage membranesNot specified bioaustralis.commagicscientifc.com

Molecular Interactions with Complement Component 5a Receptor 1 (C5aR1)

The C5a receptor, also known as C5aR1 or CD88, is a G protein-coupled receptor primarily expressed on immune cells, including macrophages and neutrophils. zhanggroup.orgnih.govguidetopharmacology.orguniprot.org C5a binds to C5aR1 at multiple sites, including a high-affinity site on the extracellular N-terminus and a second site within the transmembrane region that triggers downstream signaling. uniprot.orgacs.org While specific detailed molecular interaction studies of this compound with C5aR1 are not extensively detailed in the provided snippets, its characterization as a C5aR1 antagonist implies that it interferes with the binding of C5a to these crucial sites on the receptor. caymanchem.comtandfonline.commedchemexpress.com Small molecule ligands, unlike protein ligands such as C5a, typically bind primarily within the transmembrane region of the receptor. nih.gov The cyclic hexadepsipeptide structure of this compound suggests it interacts with the receptor in a manner that prevents C5a-induced activation. caymanchem.combioaustralis.comtandfonline.com

Broad Immunological Pathway Modulation

Beyond its direct antagonism of the C5a receptor, this compound has been shown to modulate broader immunological pathways, particularly those involving the complement cascade and anaphylatoxin-mediated responses.

Influence on Complement Cascade Activation Pathways

The complement system is a critical part of the innate immune system, activated through classical, lectin, and alternative pathways, all leading to the generation of anaphylatoxins like C5a and the formation of the membrane attack complex (MAC). nih.govmdpi.combiochempeg.comum.es By antagonizing the C5a receptor, this compound indirectly influences the downstream effects of complement activation, particularly those mediated by C5a. caymanchem.comtandfonline.commedchemexpress.com While this compound is primarily known for its C5aR antagonism, some research suggests its anti-inflammatory effects may not be solely via C5a antagonism, hinting at potential influence on other aspects of inflammatory reactions. However, the primary documented influence is through blocking C5a signaling, which is a key amplification step in the complement cascade's contribution to inflammation. nih.govportico.org

Attenuation of Anaphylatoxin-Mediated Biological Responses

C5a is a potent anaphylatoxin and chemoattractant that induces a range of inflammatory responses, including smooth muscle contraction, increased vascular permeability, histamine (B1213489) release, and the recruitment and activation of leukocytes such as neutrophils and macrophages. nih.govportico.orgmedchemexpress.comnih.govlambris.com By acting as a C5a receptor antagonist, this compound attenuates these anaphylatoxin-mediated biological responses. medchemexpress.comontosight.aigoogle.com Studies in mouse models of inflammation have shown that this compound inhibits inflammation and the migration of monocytes and neutrophils to inflammatory sites. medchemexpress.commedchemexpress.com It has been shown to suppress footpad edema induced by concanavalin (B7782731) A and muramyl dipeptide, and reduce the infiltration of mononuclear leukocytes and neutrophils. bioaustralis.comtandfonline.commedchemexpress.comnih.gov These findings demonstrate that this compound effectively blocks the inflammatory signals propagated by C5a binding to its receptor.

Here is a summary of observed effects of this compound in mouse models of inflammation:

Inflammatory ModelObserved EffectReference
Concanavalin A-induced edemaProfound suppression of footpad edema; suppressed infiltration of leukocytes. bioaustralis.comtandfonline.comnih.gov bioaustralis.comtandfonline.comnih.gov
Muramyl dipeptide (MDP)-induced inflammationSignificantly suppressed acute joint inflammation. tandfonline.comnih.gov
PCI-induced inflammationSuppressed infiltration of mononuclear leukocytes and neutrophils. medchemexpress.com
Delayed-type hypersensitivity (DTH)Suppressed the efferent phase. tandfonline.commedchemexpress.comnih.govmedchemexpress.com

Exploration of Ancillary or Non-Receptor Mediated Cellular Effects

Beyond its role as a C5a receptor antagonist, research into this compound has delved into other potential cellular modulations that are not directly mediated by its primary receptor binding activity. These investigations aim to provide a more comprehensive understanding of the compound's biological profile.

Assessment of Non-Specific Neutrophil Degranulation in Pre-clinical Models

Neutrophil degranulation is a key process in the innate immune response, involving the release of various antimicrobial and pro-inflammatory mediators from intracellular granules. nih.govfrontiersin.org While this compound is known to affect inflammatory responses, including those involving neutrophils due to its C5a antagonism, studies have also considered if it has non-specific effects on neutrophil degranulation, independent of blocking the C5a receptor.

Pre-clinical studies in mice have demonstrated that this compound can suppress the infiltration of neutrophils into sites of inflammation induced by agents such as concanavalin A. bioaustralis.com This effect is consistent with its role as a C5a antagonist, as C5a is a potent chemotactic factor for neutrophils. portico.org However, the extent to which this compound might directly influence the degranulation process itself, outside of reducing neutrophil recruitment or activation via C5a, requires specific investigation into non-receptor mediated mechanisms.

Research into neutrophil degranulation often involves assessing the surface expression of markers such as CD35 and CD66b, which are mobilized to the cell surface upon granule fusion with the plasma membrane. nih.govresearchgate.net While the provided search results highlight the importance of these markers in studying degranulation and the effects of various agents on this process, specific data detailing the direct, non-C5a receptor mediated effects of this compound on neutrophil degranulation marker expression or the release of granular contents were not explicitly found. The observed suppression of neutrophil infiltration in inflammatory models by this compound is primarily attributed to its C5a receptor antagonism. bioaustralis.comnih.gov

Investigations into Other Observed Cellular Modulations

Beyond its effects on neutrophil infiltration and its primary activity as a C5a receptor antagonist, this compound has demonstrated other biological activities. It is also recognized as a cyclic depsipeptide antibiotic with activity against Gram-positive bacteria. bioaustralis.comcaymanchem.comcaymanchem.com This antibiotic activity represents a cellular modulation that is distinct from its immunomodulatory effects via C5a receptor antagonism. The mechanism underlying its antibacterial action, common to some members of the aurantimycin class, would involve targeting essential bacterial processes rather than host cell receptors.

Furthermore, pre-clinical studies have shown that this compound can suppress inflammation induced by muramyl dipeptide (MDP) in mice. nih.govcaymanchem.comtandfonline.com While the exact mechanism for this suppression by this compound in the context of MDP-induced inflammation warranted further study according to one source, it suggests potential cellular effects beyond direct C5a antagonism, as MDP has been reported not to activate a complement cascade in some instances. tandfonline.com This indicates the possibility of this compound influencing other pathways or cellular targets involved in inflammatory responses initiated by MDP.

Pre Clinical Efficacy and Biological Activities in Controlled Research Models

Immunomodulatory Properties and Anti-inflammatory Potency

L-156602 exhibits unique immunomodulating effects and potent anti-inflammatory activities in mouse experimental models. tandfonline.comnih.gov Its effects appear to be selective, particularly influencing delayed-type hypersensitivity responses and certain types of induced inflammation. nih.gov

Suppression of Delayed-Type Hypersensitivity (DTH) Responses in Murine Models

Research has shown that this compound is a preferential delayed-type hypersensitivity (DTH)-suppressant. tandfonline.com Studies using mouse models have demonstrated that this compound suppresses the efferent phase of DTH. tandfonline.comnih.govtandfonline.com For instance, in mice immunized with trinitrobenzene sulfonic acid (TNBS) or trinitrophenol (TNP)-conjugated sheep red blood cells (SRBC), this compound significantly suppressed the DTH response. tandfonline.comtandfonline.com This suppression was also observed when DTH was induced by the direct injection of type 1 helper T cells (Th1) and their relevant antigen into hind footpads, suggesting an effect on the inflammatory reaction elicited by DTH-T cells. tandfonline.com

Anti-inflammatory Effects in Specific Experimental Animal Models

This compound has been tested in various experimental models of inflammation in mice to characterize its anti-inflammatory properties. tandfonline.com

Inhibition of Concanavalin (B7782731) A-Induced Inflammation

This compound has been shown to suppress concanavalin A (ConA)-induced inflammation in mice. tandfonline.comresearchgate.net Specifically, it completely suppressed ConA-induced footpad edema 4 hours after elicitation. tandfonline.comnih.govresearchgate.net The suppressive effect was also statistically significant 24 hours after elicitation, although it might be partial at this later time point, possibly due to the infiltration of macrophages. tandfonline.com

Here is a summary of findings on this compound's effect on ConA-induced inflammation:

ModelEliciting AgentTime Point After ElicitationEffect of this compound
Mouse footpad edemaConcanavalin A4 hoursCompletely suppressed tandfonline.comnih.govresearchgate.net
Mouse footpad edemaConcanavalin A24 hoursSignificantly suppressed tandfonline.com
Attenuation of Muramyl Dipeptide (MDP)-Induced Acute Joint Inflammation

Studies have indicated that this compound significantly suppresses muramyl dipeptide (MDP)-induced acute joint inflammation in mice. tandfonline.comnih.govresearchgate.net MDP is known to induce acute swelling and erythema of the ankles and wrists in mice. nih.gov The significant suppression by this compound suggests an attenuating effect on this type of inflammation. tandfonline.comnih.gov

Comparative Analysis with Serotonin- and Carrageenan-Induced Inflammatory Responses

In comparative studies, this compound did not suppress inflammation induced by serotonin (B10506) or carrageenan in mice. tandfonline.comnih.govresearchgate.net This contrasts with its significant effects on ConA- and MDP-induced inflammation, highlighting a selectivity in its anti-inflammatory actions. tandfonline.comnih.govresearchgate.net Serotonin-induced inflammation is thought to involve local vascular serotonin receptors and enhanced vascular permeability, while carrageenan-induced inflammation is reported to involve the accumulation of macrophages and the release of prostaglandins. tandfonline.comaragen.com The ineffectiveness of this compound in these models suggests that its mechanism of action does not significantly interfere with the pathways predominantly driven by serotonin or those heavily reliant on macrophage accumulation and prostaglandin (B15479496) release in these specific contexts. tandfonline.com

Here is a comparative summary of this compound's effects on different inflammation models:

Inflammatory AgentEffect of this compound
Concanavalin ASuppressed tandfonline.comnih.govresearchgate.net
Muramyl DipeptideSignificantly suppressed tandfonline.comnih.govresearchgate.net
SerotoninNo significant suppression tandfonline.comnih.govresearchgate.net
CarrageenanNo significant suppression tandfonline.comnih.govresearchgate.net

Impact on Leukocyte Infiltration and Cellular Recruitment Dynamics

This compound has been shown to impact leukocyte infiltration at inflammatory sites. It suppressed the infiltration of mononuclear leukocytes and neutrophils into the site of inflammation in certain mouse inflammatory models. bioaustralis.commedchemexpress.com Specifically, it almost completely suppressed the infiltration of mononuclear leukocytes and neutrophils in a contact sensitivity response model. In the context of ConA-induced inflammation, while ConA induces marked accumulation of leukocytes, particularly macrophages, this compound specifically prevented the ConA-induced migration of neutrophils. tandfonline.com This suggests a selective effect on neutrophil recruitment in this model.

Suppression of Mononuclear Leukocyte and Neutrophil Migration at Inflammatory Sites

This compound has demonstrated selective anti-inflammatory effects in in vivo mouse models. It was initially recognized for its ability to suppress delayed-type hypersensitivity (DTH). nih.govtandfonline.com Studies have shown that this compound can significantly suppress footpad edema induced by concanavalin A (con A), both at 4 hours and 20 hours after elicitation. nih.govtandfonline.com However, it did not significantly influence footpad edema induced by serotonin, carrageenan, or zymosan. nih.govtandfonline.com

Research indicates that this compound specifically prevents the migration of neutrophils induced by con A, suggesting a distinct mechanism compared to zymosan-induced inflammation, where neutrophils are also the dominant migrating cell population in the early phase. nih.gov Furthermore, this compound has been shown to reduce the contact-sensitivity response, particularly in mice sensitized with picryl chloride, and almost completely suppressed the infiltration of mononuclear leukocytes and neutrophils into the inflammation site. nih.gov These selective effects on inflammatory reactions appear to extend beyond its role as a C5a antagonist. nih.gov this compound also significantly suppressed muramyl dipeptide (MDP)-induced acute joint inflammation in mice. tandfonline.com

The migration of neutrophils to inflammatory sites is a crucial aspect of the innate immune response. frontiersin.orgcam.ac.uk This process involves several steps, including adhesion to the endothelium, intravascular migration, extravasation, and migration within the interstitial space, often guided by chemokine gradients. frontiersin.orgcam.ac.uk Excessive or persistent neutrophil infiltration can contribute to tissue damage and chronic inflammation. nih.gov

Data from mouse models illustrating the effect of this compound on inflammatory responses:

Inflammatory AgentEffect of this compound on Footpad Edema (4h)Effect of this compound on Footpad Edema (20h)Effect on Leukocyte/Neutrophil InfiltrationReference
Concanavalin A (con A)Profoundly suppressedSignificantly impairedAlmost completely suppressed nih.govtandfonline.com
ZymosanNot much influencedNot much influencedNot specified nih.gov
SerotoninNot suppressedNot suppressedNot specified tandfonline.com
CarrageenanNot suppressedNot suppressedNot specified tandfonline.com
Picryl ChlorideNot specifiedNot specifiedAlmost completely suppressed nih.gov
Muramyl Dipeptide (MDP)Not specifiedNot specifiedSignificantly suppressed joint inflammation tandfonline.com

Antimicrobial Activities and Synergistic Research

This compound is classified as a cyclic depsipeptide antibiotic and is known to be active against Gram-positive bacteria. bioaustralis.comcaymanchem.com

Efficacy against Gram-Positive Bacterial Strains

Studies have shown that this compound exhibits antibacterial activity against various Gram-positive bacterial strains. jst.go.jpnih.gov This activity is a characteristic shared with other members of the aurantimycin class of compounds, to which this compound belongs. bioaustralis.com Specific Gram-positive bacteria against which this compound has shown activity include Staphylococcus aureus and Micrococcus luteus. jst.go.jpresearchgate.net

Research on Synergistic Activity with Co-Producing Compounds (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA))

Research has explored the potential for synergistic activity between this compound and other compounds, particularly those co-produced by the same microbial source. New dimeric cyclohexapeptides, chloptosins B and C, discovered from the culture broth of Embleya sp. MM621-AF10, demonstrated potent antimicrobial activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. nih.govresearchgate.net

Notably, the antimicrobial activities of chloptosins were enhanced by the addition of the co-producing compound this compound, as indicated by checkerboard analysis. nih.govresearchgate.net This suggests a synergistic interaction between this compound and chloptosins against certain bacterial strains, including MRSA. nih.govresearchgate.netx-mol.net Synergistic approaches combining different antimicrobial agents are being investigated as a strategy to overcome antibiotic resistance in challenging pathogens like MRSA. koreascience.krscialert.net

Data on the synergistic activity of chloptosins and this compound against MRSA:

Compound CombinationEffect on Antimicrobial Activity against MRSAReference
Chloptosins + this compoundEnhanced antimicrobial activity nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Structural Determinants for C5a Receptor Antagonism

L-156,602 possesses a novel cyclic hexadepsipeptide structure. cncb.ac.cn Its activity as a C5a receptor antagonist is intrinsically linked to this specific molecular architecture. The compound belongs to the aurantimycin class and the azinothricin (B11367) family of antibiotics, characterized by a 19-membered cyclodepsipeptide skeleton containing unusual amino acid residues. dntb.gov.uacaymanchem.comCurrent time information in Tokyo, JP. Key components identified in the structure include (2S,3S)-3-hydroxyleucine and both L- and D-piperazic acid moieties. caymanchem.com

Studies involving analogs of L-156,602 have been instrumental in identifying the key structural determinants for its C5a receptor binding inhibitory activity. acs.orgnih.govtandfonline.com While specific detailed findings on which precise functional groups or conformational features are absolutely critical are primarily found within the dedicated SAR literature, the very nature of these studies confirms that the intricate arrangement of amino acids and the macrocyclic structure are paramount for recognition and antagonism of the C5a receptor. The cyclic depsipeptide nature, incorporating both peptide and ester linkages, along with the specific configuration and types of amino acid residues, collectively contribute to the pharmacophore responsible for C5a receptor interaction.

Systematic Exploration of Chemical Modifications and Their Impact on Biological Activity

Systematic exploration of chemical modifications to the L-156,602 structure has been pursued to understand their impact on its biological activity, particularly the inhibition of C5a receptor binding. This involves synthesizing derivatives where specific parts of the molecule are altered and then evaluating the resulting compounds for their antagonistic potency. Research explicitly describes the inhibition of C5a receptor binding by analogs of L-156,602, a cyclic hexadepsipeptide antibiotic. acs.orgnih.govtandfonline.com This indicates a deliberate process of modifying the parent structure and assessing the consequences for C5a receptor interaction.

Selective semisynthetic modification of L-156,602 has also been reported, suggesting targeted alterations to the molecule to probe the role of specific functionalities or substructures. caymanchem.com The impact of these modifications is typically assessed through in vitro assays measuring the ability of the analog to compete with C5a for receptor binding or to inhibit C5a-induced cellular responses. Although detailed data tables from these studies were not directly retrieved in the search results, the existence of publications focusing on the activity of L-156,602 analogs confirms that variations in the chemical structure lead to differential effects on C5a receptor antagonism.

Design, Synthesis, and Evaluation of L-156,602 Analogs and Derivatives

The development of L-156,602 analogs and derivatives involves their design, chemical synthesis, and subsequent biological evaluation. The total synthesis of L-156,602 itself has been a subject of research, providing routes to access the core structure for potential modification. caymanchem.comcornell.eduguidetopharmacology.org The synthesis of analogs allows for targeted changes to specific residues or linkages within the cyclic depsipeptide framework.

Application of Computational and In Silico Approaches in SAR Investigations

Computational and in silico approaches play a valuable role in modern SAR investigations, including those targeting G protein-coupled receptors like the C5a receptor. Techniques such as molecular modeling, docking studies, and molecular dynamics simulations can provide insights into the potential binding modes of ligands, the interactions between the ligand and the receptor binding site, and the conformational flexibility of the molecules. Combined receptor mutagenesis and molecular modeling have been noted as helpful approaches in defining ligand binding sites and mechanisms for C5aR antagonists in general.

Research Methodologies and Advanced Techniques Applied to L 156602 Studies

Microbial Fermentation and Bioprocesses for Compound Isolation

L-156602 was initially discovered and isolated from a strain of Streptomyces sp., specifically Streptomyces sp. MA6348. caymanchem.comnih.gov Another Streptomyces sp. strain, A1502 (FERM P-12448), isolated from a soil sample, was also identified as a producer of this compound. oup.comtandfonline.com The process of obtaining this compound involves fermentation of these microbial strains. Following fermentation, techniques such as isolation and structure determination are employed to obtain the pure compound and elucidate its chemical structure. caymanchem.comnih.gov This process is crucial for providing the material necessary for subsequent biological and pharmacological investigations.

In Vitro Pharmacological and Cellular Assays

In vitro studies have been instrumental in characterizing the biological activities of this compound at the cellular and molecular levels. These assays provide insights into its mechanism of action and effects on various biological processes.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a key technique used to determine the affinity of a compound for a specific receptor. This compound has been identified as an antagonist of the complement component 5A (C5a) receptor. caymanchem.combiomol.commedchemexpress.comcaymanchem.comszabo-scandic.comszabo-scandic.comctestingbio.com Studies utilizing radioligand binding assays with neutrophil membranes have shown that this compound has an IC50 of 1.7 µg/L for the C5a receptor. caymanchem.combiomol.comcaymanchem.comszabo-scandic.comszabo-scandic.comctestingbio.com This indicates its potency in binding to and blocking the activity of the C5a receptor.

Assay TypeTarget ReceptorIC50 (Neutrophil Membranes)
Radioligand Binding AssayC5a Receptor1.7 µg/L

Cell-Based Functional Assays for Signaling and Migration Studies

Cell-based functional assays are employed to evaluate the effects of this compound on cellular processes such as signaling and migration. While specific details on signaling studies directly involving this compound from the search results are limited within the provided context, its role as a C5a receptor antagonist suggests potential impacts on downstream signaling pathways activated by C5a.

Regarding cell migration, this compound has been shown to inhibit the migration of monocytes and neutrophils in mouse inflammatory models. medchemexpress.com Cell migration assays, such as Boyden chamber assays or wound healing assays, are standard techniques used to quantify the migratory capacity of cells in response to various stimuli or inhibitory compounds like this compound. mdpi.comsigmaaldrich.comnih.govnih.gov These assays typically involve observing and quantifying cell movement across a barrier or into a cell-free area.

In Vivo Experimental Animal Models for Efficacy Assessment

In vivo studies using experimental animal models, particularly murine models, have been crucial for assessing the efficacy of this compound in a complex biological system. These models allow for the evaluation of its effects on inflammation and immunomodulation.

Establishment and Utilization of Murine Models for Inflammation and Immunomodulation

Murine models have been widely used to investigate the anti-inflammatory and immunomodulating properties of this compound. Specific models employed include those inducing inflammation through various agents such as concanavalin (B7782731) A and muramyl dipeptide (MDP). caymanchem.comtandfonline.comnih.gov

Studies have demonstrated that this compound significantly suppressed concanavalin A-induced inflammation and muramyl dipeptide (MDP)-induced acute joint inflammation in mice. caymanchem.comtandfonline.comnih.gov However, it did not suppress inflammation induced by serotonin (B10506) or carrageenan in these models. tandfonline.comnih.gov

Furthermore, this compound has shown unique immunomodulating effects, including the suppression of delayed-type hypersensitivity (DTH) response. oup.comtandfonline.comtandfonline.comnih.gov Experiments involving immunization with antigens like trinitrophenol (TNP)-conjugated SRBC or trinitrobenzene sulfonic acid (TNBS) have been used to study the effects of this compound on DTH in mice. oup.comtandfonline.comtandfonline.com this compound was found to suppress the efferent phase of DTH. tandfonline.comtandfonline.comnih.gov Interestingly, while suppressing DTH, this compound has also been observed to augment antibody production against certain antigens in mice. oup.comtandfonline.comtandfonline.com

Murine Inflammation ModelEffect of this compound
Concanavalin A-inducedSuppressed
Muramyl dipeptide (MDP)-induced acute jointSuppressed
Serotonin-inducedNo suppression
Carrageenan-inducedNo suppression
Delayed-type Hypersensitivity (DTH)Suppressed

Assessment of Cellular and Tissue Responses in Animal Studies

In animal studies, the assessment of cellular and tissue responses provides crucial information about the in vivo effects of this compound. This involves examining the changes in cell populations and the histological characteristics of affected tissues.

In the context of inflammation models, the infiltration of inflammatory cells, such as mononuclear leukocytes and neutrophils, into the site of inflammation is a key parameter assessed. bioaustralis.com this compound has been shown to completely suppress the infiltration of these cells into the site of inflammation in murine models like concanavalin A-induced footpad edema. bioaustralis.com

Histological analysis of tissue sections from animal studies allows for a detailed examination of the inflammatory response, including the intensity of inflammatory cell infiltration and changes in tissue structure. researchgate.net While specific detailed histological findings for this compound from the provided search results are limited beyond the suppression of cell infiltration, such assessments are standard practice in evaluating the in vivo impact of immunomodulatory compounds.

Cellular/Tissue Response ParameterObserved Effect of this compound in Murine Models
Infiltration of Mononuclear LeukocytesSuppressed
Infiltration of NeutrophilsSuppressed

Advanced Analytical Techniques for Structural Characterization in Research Contexts

The comprehensive understanding of this compound's structure, including its absolute stereochemistry, has been a critical aspect of research. This has been achieved through the application of advanced analytical techniques, providing detailed insights into its molecular architecture.

Spectroscopic Methods for Elucidating Structure-Function Relationships (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have played a pivotal role in the structural elucidation of this compound. These techniques provide complementary information essential for determining the molecular formula, fragmentation patterns, and the connectivity and spatial arrangement of atoms within the molecule.

The structure of this compound, including its absolute stereochemistry, was elucidated using a variety of 2D-NMR techniques and X-ray crystallography. nih.gov NMR spectroscopy is a powerful tool for the elucidation of the complete structure of organic compounds, providing information based on chemical shifts and coupling constants. uliege.bebiorxiv.org One- and two-dimensional NMR techniques, such as 1H, 13C, DEPT, COSY, HMQC, and HMBC, are routinely used in structural analysis to identify different types of carbon and hydrogen atoms and their correlations. uliege.bebiorxiv.orgcaymanchem.com While specific NMR data for this compound were not detailed in the provided snippets, the application of 2D-NMR techniques was confirmed for its structure elucidation. nih.gov For structurally related compounds like verucopeptin, comprehensive NMR analysis, including COSY, TOCSY, HMQC, HMBC, and NOESY experiments, was performed to assign resonances and establish structural features. readthedocs.io Given the structural similarities within the azinothricin (B11367) family, it is likely that a similar suite of 2D-NMR experiments was employed for this compound to fully assign its spectrum and determine the relationships between different parts of the molecule.

Mass Spectrometry is another indispensable technique in the structural characterization of this compound. MS provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of the compound. newdrugapprovals.orgbioaustralis.comresearchgate.netnih.gov Fragmentation patterns observed in MS can provide valuable clues about the connectivity of atoms and the presence of specific functional groups. Both LC-MS and FAB-MS have been utilized in the structural determination of natural products, including those containing unusual amino acids and complex structures like thiopeptides, which share some complexity with cyclodepsipeptides like this compound. The use of Mass Spectrometry was explicitly mentioned in the context of this compound's structure determination.

In addition to spectroscopic methods, X-ray crystallography has also contributed to the structural understanding of this compound. nih.gov This technique provides a direct determination of the three-dimensional structure of a molecule in the crystalline state, offering highly precise bond lengths, angles, and stereochemical information. X-ray analysis was also used to determine the structures of other azinothricin family members like azinothricin and A83586C.

Through the combined application of these advanced analytical techniques, researchers were able to determine that this compound possesses a 19-membered cyclodepsipeptide skeleton containing specific amino acid residues, including (2S,3S)-3-hydroxyleucine and L- and D-piperazic acid moieties, along with an N-hydroxy-D-alanine, a glycine, and an N-hydroxy-L-alanine. nih.gov

Biosynthetic Pathway Elucidation and Synthetic Biology Approaches for Analog Generation and Production

This compound is a natural product isolated from Streptomyces sp. MA6348, indicating its origin through a complex biosynthetic pathway within this microorganism. nih.gov Understanding these pathways is crucial for exploring alternative production methods and generating structural analogs.

This compound belongs to the azinothricin family of cyclodepsipeptide antibiotics. nih.gov The biosynthesis of such complex natural products typically involves large multienzyme complexes, such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). While the complete biosynthetic gene cluster for this compound was not detailed in the provided information, research on related compounds in the azinothricin family, such as verucopeptin, suggests that the depsipeptide core is likely synthesized by a thiotemplate-directed peptide synthetase system, and the polyketide side chain by a modular polyketide synthase enzyme complex. readthedocs.io

A key component of this compound and other azinothricin family members is piperazic acid. nih.gov The complete biosynthetic pathway to L-piperazic acid from the central metabolite L-ornithine has been discovered. This discovery has significant implications for synthetic biology approaches. Transgenic microorganisms, such as engineered Streptomyces lividans, have been developed to biologically and biochemically produce enantiopure L-piperazic acid. This microbial production of a key building block overcomes challenges associated with traditional chemical synthesis, which can be less efficient and require multiple steps.

Synthetic biology approaches extend beyond the production of building blocks to the generation of analogs and potentially the complete synthesis of this compound or related compounds. Synthetic studies towards members of the azinothricin family, including this compound, have been reported. nih.gov These studies often involve the synthesis of linear peptide or depsipeptide precursors followed by cyclization. For instance, the synthesis of the linear hexadepsipeptide and the lipophilic side chain of this compound has been explored. nih.gov Synthetic strategies for related compounds like A83586C have involved fragment condensation and intramolecular coupling to form the cyclic depsipeptide. The ability to synthesize these complex molecules chemically or semi-synthetically allows for the generation of analogs with modified structures, which can be used to explore structure-activity relationships and potentially develop compounds with improved properties.

Furthermore, engineered Streptomyces strains are being developed as versatile host organisms for the heterologous expression of biosynthetic gene clusters for secondary metabolites. This approach could potentially be applied to the production of this compound or its analogs by introducing the relevant biosynthetic genes into a more amenable production host.

The combination of elucidating natural biosynthetic pathways and applying synthetic biology tools offers promising avenues for the sustainable production of this compound and the creation of novel analogs with potentially diverse applications.

Broader Research Implications and Future Directions

L-156602 as a Biochemical Research Probe for Complement System Biology

This compound serves as a significant biochemical research probe for dissecting the complexities of the complement system, particularly the role of the C5a-C5aR axis. Its activity as a C5a receptor antagonist allows researchers to block or modulate C5a signaling in various experimental settings medchemexpress.comcaymanchem.com. This is crucial for understanding the specific contributions of C5a-mediated events in both physiological processes and disease states. By using this compound, researchers can delineate the downstream effects of C5aR activation, identify the cell types responsive to C5a, and investigate the signaling pathways involved guidetopharmacology.org. Studies utilizing this compound have contributed to understanding the role of C5a in inflammation, immune cell recruitment, and tissue injury in various in vitro and in vivo models caymanchem.comed.ac.uk. For instance, its use in mouse models of inflammation has demonstrated anti-inflammatory effects caymanchem.com. The availability of a well-characterized antagonist like this compound is indispensable for establishing causality between C5aR activation and observed biological outcomes, thereby advancing our understanding of complement system biology beyond its basic components and pathways bio-rad.commdpi.comfrontiersin.org.

Comparative Research with Other Cyclic Depsipeptides and Complement Inhibitors

This compound belongs to the class of cyclic depsipeptides and its activity as a complement inhibitor places it in a comparative context with other compounds in these categories. Structurally similar cyclic depsipeptides produced by actinobacteria include compounds like A8356C, IC101, pipalamycin, and others researchgate.net. Comparing the structure-activity relationships of this compound with these related depsipeptides can provide insights into the molecular features critical for C5aR antagonism versus other biological activities, such as antibiotic effects caymanchem.com. Furthermore, this compound is one of several identified C5aR antagonists, including peptide and non-peptide molecules epdf.pubguidetopharmacology.orggoogle.com. Comparative studies with other C5aR antagonists, such as PMX53 or W54011, are valuable for evaluating their relative potency, selectivity for C5aR1 over C5aR2, pharmacokinetic properties, and efficacy in different disease models guidetopharmacology.orguq.edu.au. Such comparisons help in identifying the strengths and limitations of this compound as a research tool and in the potential development of more effective or specific complement inhibitors. Research has explored the inhibition of C5a receptor binding by analogs of this compound, highlighting ongoing efforts in this comparative space caymanchem.comjst.go.jp.

Unexplored Biological Activities and Nuances in Mechanistic Understanding

While this compound is primarily known as a C5aR antagonist and an antibiotic, there may be unexplored biological activities or nuances in its mechanism of action that warrant further investigation. Its complex cyclic depsipeptide structure, containing "unnatural" amino acids, suggests potential interactions with other biological targets beyond C5aR epdf.pubnih.gov. Investigating these potential off-target effects is crucial for a complete understanding of its biological profile and for interpreting results obtained using it as a research probe. Additionally, while its antagonism of C5aR is established, the precise molecular details of its binding to the receptor and the subsequent conformational changes or signaling modulation might hold further nuances guidetopharmacology.org. Research into the anti-inflammatory effects and specificity of this compound has compared its effects on different inflammation models, suggesting a degree of specificity in its actions ed.ac.ukjst.go.jp. Further studies could delve into the specific binding epitopes on C5aR, the kinetics of its interaction, and its impact on receptor dimerization or interaction with other proteins. Given its origin from Streptomyces, exploring potential interactions with microbial targets beyond typical antibiotic mechanisms could also reveal novel activities nih.govcaymanchem.com. Recent research has also explored synergistic activity of compounds co-produced with this compound, suggesting potential for combined effects or broader biological roles bikaken.or.jppaperdigest.org.

Potential Applications in Pre-clinical Disease Modeling Beyond Current Indications

The established role of the complement system, particularly the C5a-C5aR axis, in various inflammatory and immune-mediated diseases suggests potential preclinical applications for this compound beyond the directly studied indications like inflammation models caymanchem.com. Given the involvement of complement in neurological disorders, cardiovascular diseases, and renal conditions, this compound could be a valuable tool in preclinical models of these pathologies to investigate the contribution of C5aR signaling mdpi.comfrontiersin.orged.ac.uk. For example, studies have explored the role of C5a in models of amyotrophic lateral sclerosis and inflammatory bowel disease, areas where this compound or similar antagonists could be applied guidetopharmacology.orged.ac.uk. Its use in animal models could help elucidate disease mechanisms, identify potential therapeutic targets, and evaluate the potential of C5aR antagonism as a therapeutic strategy in these contexts preprints.org. While this compound has been used in mouse experimental models of inflammation, its utility could be extended to models of other conditions where C5a signaling is implicated caymanchem.comjst.go.jp.

Opportunities for Synthetic Biology in Engineered Production and Novel Analog Discovery

The production of this compound from Streptomyces fermentation highlights opportunities for applying synthetic biology approaches to optimize its production and discover novel analogs nih.govacs.org. Understanding the biosynthetic gene cluster responsible for this compound synthesis in Streptomyces sp. MA6348 could enable engineered production in more amenable host organisms, potentially leading to higher yields and more controlled manufacturing processes acs.org. Synthetic biology tools can be used to manipulate these gene clusters, introduce genetic modifications, and explore the potential for producing this compound or its precursors in heterologous hosts researchgate.netacs.org. Furthermore, biosynthetic engineering and mutasynthesis approaches can be employed to generate novel this compound analogs with potentially improved properties, such as enhanced potency, selectivity, stability, or altered biological activities researchgate.netnih.gov. By modifying specific genes within the biosynthetic cluster or providing alternative substrates during fermentation, researchers could create a library of analogs to explore the structure-activity landscape in detail, potentially leading to the discovery of new research probes or lead compounds for therapeutic development. The successful characterization and heterologous expression of biosynthetic gene clusters for other natural products, such as telomycin, demonstrate the feasibility of this approach for cyclic depsipeptides researchgate.net.

Q & A

How should researchers formulate precise research questions for studying L-156602?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and intellectual relevance . Apply PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses, even for non-clinical studies (e.g., comparing this compound’s efficacy against analogs). Avoid binary (yes/no) questions; instead, focus on mechanistic inquiries (e.g., “How does this compound modulate [specific pathway] under varying pH conditions?”) . Narrow the scope by defining measurable outcomes (e.g., binding affinity, thermal stability) .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer :
  • Use Google Scholar with advanced filters (e.g., publication date, citation count) to prioritize high-impact studies .
  • Distinguish primary sources (original studies on this compound’s synthesis or activity) from secondary sources (reviews, meta-analyses) .
  • Create an annotated bibliography tracking contradictions (e.g., conflicting solubility data) and gaps (e.g., unexplored biological targets) .
  • Cite rigorously using tools like Zotero, adhering to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry’s reference formatting) .

Q. What methodologies are recommended for initial data collection on this compound’s properties?

  • Methodological Answer :
  • Experimental Design : Start with reproducibility checks of published protocols (e.g., synthesis routes) .
  • Data Collection Tools : Use calibrated instruments (e.g., HPLC, NMR) and document error margins . For surveys or interviews (e.g., expert opinions on applications), apply structured questionnaires with Likert scales to quantify qualitative data .
  • Secondary Data : Extract physicochemical data from authoritative databases (e.g., PubChem, Reaxys) and cross-validate with primary literature .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported properties?

  • Methodological Answer :
  • Contradiction Analysis : Identify the principal contradiction (e.g., conflicting cytotoxicity results) and isolate variables (e.g., cell line variability, solvent effects) .
  • Iterative Testing : Use a factorial design to test interactions (e.g., temperature × concentration) . For example:
Variable 1 (Temperature)Variable 2 (Concentration)Outcome (Activity)
25°C10 µM75% inhibition
37°C10 µM50% inhibition
  • Peer Debriefing : Share preliminary data with collaborators to challenge assumptions .

Q. What advanced statistical approaches are suitable for analyzing this compound’s complex datasets?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to reduce dimensionality in spectral or genomic data .
  • Error Propagation : Quantify uncertainties using Monte Carlo simulations for kinetic studies .
  • Machine Learning : Train models to predict structure-activity relationships (SAR) using open-source tools (e.g., RDKit, Python’s scikit-learn) .

Q. How should researchers address ethical considerations when handling this compound in human studies?

  • Methodological Answer :
  • Protocol Approval : Submit detailed plans (e.g., dosing, safety monitoring) to institutional review boards (IRBs) .
  • Informed Consent : Disclose risks/benefits using non-technical language and anonymize participant data .
  • Conflict Mitigation : Declare funding sources and avoid data cherry-picking .

Q. What systematic approaches can validate the reproducibility of this compound synthesis protocols?

  • Methodological Answer :
  • Stepwise Validation : Replicate synthesis in triplicate, documenting deviations (e.g., impurity profiles) .
  • Collaborative Trials : Share protocols with external labs for cross-validation .
  • Open Science : Publish detailed supplementary materials (e.g., NMR spectra, chromatograms) in standardized formats .

Key Methodological Resources

  • Experimental Design :
  • Data Contradictions :
  • Ethical Frameworks :
  • Statistical Tools :

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